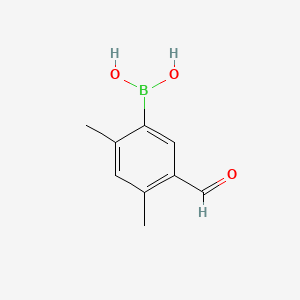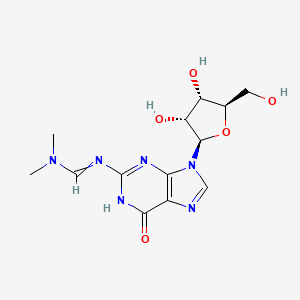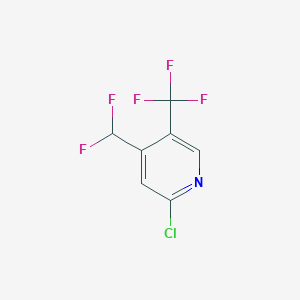
5-Formyl-2,4-dimethylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-2,4-dimethylphenylboronic acid: is an organic compound with the molecular formula C9H11BO3. It is a derivative of phenylboronic acid, characterized by the presence of a formyl group at the 5-position and two methyl groups at the 2- and 4-positions on the phenyl ring. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2,4-dimethylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-formyl-2,4-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Formyl-2,4-dimethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Potassium permanganate, chromium trioxide, and solvents like water or acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or ether.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: 5-Carboxy-2,4-dimethylphenylboronic acid.
Reduction: 5-Hydroxymethyl-2,4-dimethylphenylboronic acid.
Applications De Recherche Scientifique
Chemistry: 5-Formyl-2,4-dimethylphenylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound can be used to develop enzyme inhibitors and study enzyme mechanisms .
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of 5-Formyl-2,4-dimethylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group from boron to palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the formyl and methyl groups, making it less sterically hindered and more reactive in some cases.
3-Formylphenylboronic Acid: Similar structure but with the formyl group at the 3-position, leading to different reactivity and steric effects.
4-Formylphenylboronic Acid: Similar structure but with the formyl group at the 4-position, affecting its reactivity and applications.
Uniqueness: 5-Formyl-2,4-dimethylphenylboronic acid is unique due to the presence of both formyl and methyl groups, which influence its reactivity and steric properties. These functional groups make it a valuable intermediate in organic synthesis, allowing for the formation of complex molecules with specific properties .
Propriétés
Formule moléculaire |
C9H11BO3 |
|---|---|
Poids moléculaire |
177.99 g/mol |
Nom IUPAC |
(5-formyl-2,4-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-6-3-7(2)9(10(12)13)4-8(6)5-11/h3-5,12-13H,1-2H3 |
Clé InChI |
XSBFRPNNMUFXKF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1C)C)C=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B14027169.png)
![(2,5-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14027172.png)






![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)





